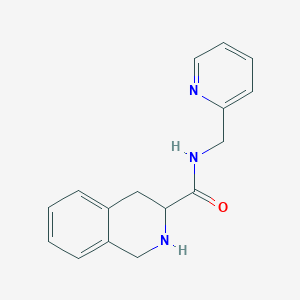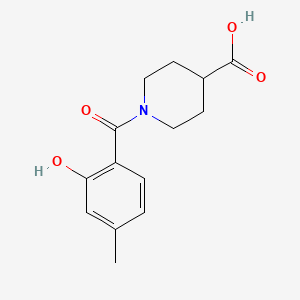
(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)(1-pyrrolidinyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)(1-pyrrolidinyl)methanone, commonly known as DPM, is a synthetic compound that belongs to the class of pyrazolones. It has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.
作用機序
The mechanism of action of DPM is not fully understood, but it is believed to involve the modulation of the sigma-1 receptor. The sigma-1 receptor is known to interact with various proteins in the cell, including ion channels, G-protein-coupled receptors, and enzymes. DPM has been shown to modulate the activity of the sigma-1 receptor, which may alter the activity of these proteins and lead to changes in cellular function.
Biochemical and Physiological Effects:
DPM has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the release of acetylcholine, which is a neurotransmitter that is involved in learning and memory. DPM has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that is involved in the growth and survival of neurons. Additionally, DPM has been shown to have antioxidant properties, which may protect neurons from oxidative stress.
実験室実験の利点と制限
DPM has several advantages for lab experiments. It is a synthetic compound that can be synthesized in large quantities, which makes it readily available for research. Additionally, DPM has a high affinity for the sigma-1 receptor, which makes it a useful tool for studying the function of this receptor. However, there are also some limitations to using DPM in lab experiments. For example, the mechanism of action of DPM is not fully understood, which makes it difficult to interpret the results of experiments. Additionally, DPM has been shown to have some toxicity in certain cell types, which may limit its use in some experiments.
将来の方向性
There are several future directions for research on DPM. One area of research is the development of new compounds that target the sigma-1 receptor. DPM has been shown to have some limitations as a research tool, and the development of new compounds may overcome some of these limitations. Additionally, there is a need for further research on the mechanism of action of DPM, which may provide insights into the function of the sigma-1 receptor and its role in neurological disorders. Finally, there is a need for further research on the potential therapeutic applications of DPM, particularly in the treatment of neurological disorders.
合成法
The synthesis of DPM involves the reaction of 3,5-dimethyl-1-phenylpyrazole-4-carboxylic acid with pyrrolidine and thionyl chloride. The resulting compound is then treated with methylamine to yield DPM. The synthesis of DPM has been reported in several research articles, and the compound has been synthesized successfully in both small and large scales.
科学的研究の応用
DPM has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have a high affinity for the sigma-1 receptor, which is a protein that is involved in the regulation of various physiological processes, including neurotransmitter release, ion channel activity, and cell survival. DPM has been shown to modulate the activity of the sigma-1 receptor, which may have implications for the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and depression.
特性
IUPAC Name |
(3,5-dimethyl-1-phenylpyrazol-4-yl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O/c1-12-15(16(20)18-10-6-7-11-18)13(2)19(17-12)14-8-4-3-5-9-14/h3-5,8-9H,6-7,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMLCCBIESYBWLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)C(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[(2-Methylmorpholin-4-yl)methyl]benzonitrile](/img/structure/B7469481.png)









